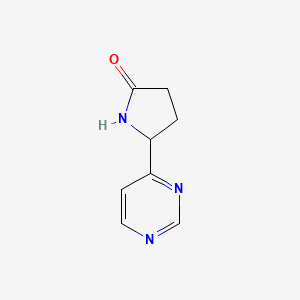
(4-(Difluoromethoxy)cyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Difluoromethoxy)cyclohexyl)methanol is an organic compound with the molecular formula C8H14F2O2 It features a cyclohexane ring substituted with a difluoromethoxy group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanol with difluoromethyl ether under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (4-(Difluoromethoxy)cyclohexyl)methanol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
(4-(Difluoromethoxy)cyclohexyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used to substitute the difluoromethoxy group, depending on the desired product.
Major Products Formed
Oxidation: Formation of (4-(Difluoromethoxy)cyclohexyl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted cyclohexyl derivatives.
科学的研究の応用
(4-(Difluoromethoxy)cyclohexyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-(Difluoromethoxy)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, potentially leading to biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .
類似化合物との比較
Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the difluoromethoxy group.
(4,4-Difluorocyclohexyl)methanol: Similar structure but with different substitution patterns.
特性
分子式 |
C8H14F2O2 |
|---|---|
分子量 |
180.19 g/mol |
IUPAC名 |
[4-(difluoromethoxy)cyclohexyl]methanol |
InChI |
InChI=1S/C8H14F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h6-8,11H,1-5H2 |
InChIキー |
QXXSSMYOUVKGHR-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CO)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)



![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)





